5-BROMOHYDANTOIN

説明

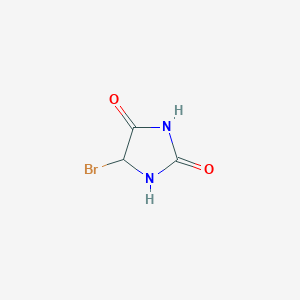

5-Bromoimidazolidine-2,4-dione: is a heterocyclic organic compound that belongs to the class of imidazolidine-2,4-diones. This compound is characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups at the 2 and 4 positions, with a bromine atom attached to the 5 position. It is known for its diverse biological activities and is used in various scientific research applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoimidazolidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of imidazolidine-2,4-dione with bromine in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, and the product is isolated through crystallization or other purification techniques .

Industrial Production Methods: In industrial settings, the production of 5-Bromoimidazolidine-2,4-dione may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as solvent recovery, product purification, and quality control to meet industry standards .

化学反応の分析

Types of Reactions: 5-Bromoimidazolidine-2,4-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.

Major Products Formed:

Substitution Reactions: Products include various substituted imidazolidine-2,4-dione derivatives with different functional groups.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.

科学的研究の応用

Water Treatment

Biocidal Properties

5-Bromohydantoin is primarily recognized for its biocidal properties. It serves as an effective disinfectant in water treatment processes. The compound can be utilized in swimming pools, spas, cooling towers, and wastewater treatment facilities due to its ability to control microbial growth and biofilm formation .

Formulation and Delivery

The compound is often formulated into granules, tablets, or briquettes that dissolve slowly in water. This slow dissolution allows for a sustained release of the active ingredient, ensuring prolonged antimicrobial activity. The average particle size of these formulations can exceed 175 microns, which minimizes dust formation during handling .

Organic Synthesis

Catalytic Role

this compound has been employed as a precatalyst in various organic reactions. For instance, it has shown high efficiency in the direct esterification of carboxylic acids and alcohols and aldol condensation reactions . In one study, varying the concentration of DBDMH significantly impacted reaction yields, demonstrating its effectiveness as a catalyst under optimized conditions .

Oxidation Reactions

The compound is also utilized for the oxidation of thiols to disulfides. This reaction can occur in both solution and solvent-free conditions, showcasing the compound's versatility in synthetic organic chemistry .

Disinfectant Applications

Household and Industrial Use

In addition to water treatment, this compound is widely used as a disinfectant in household cleaning products and industrial settings. Its efficacy against bacteria and fungi makes it suitable for applications in toilet bowl cleaners and surface sanitizers .

Case Study: Efficacy Testing

A study demonstrated that formulations containing DBDMH effectively reduced microbial counts on surfaces compared to control samples without the compound. The results indicated a significant reduction in pathogens within minutes of application .

Environmental and Analytical Chemistry

Analytical Applications

this compound has been adopted in analytical chemistry for determining iron concentrations in various substances. It serves as a safer alternative to elemental bromine in specific tests, providing reliable results while minimizing environmental impact .

Data Summary

作用機序

The mechanism of action of 5-Bromoimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .

類似化合物との比較

Imidazolidine-2,4-dione: The parent compound without the bromine substitution.

Thiazolidine-2,4-dione: A similar compound with a sulfur atom replacing one of the nitrogen atoms.

Comparison:

生物活性

5-Bromohydantoin is a halogenated derivative of hydantoin, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

This compound is structurally characterized by the presence of a bromine atom at the 5-position of the hydantoin ring. This halogenation enhances its reactivity and biological activity compared to non-brominated hydantoins. The primary mechanism of action involves the release of bromine species, which are known to exhibit antimicrobial properties through oxidative stress induction in microbial cells.

Antimicrobial Activity

Numerous studies have documented the antimicrobial efficacy of this compound and its derivatives. For instance, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) , a closely related compound, has been extensively studied for its biocidal properties. DBDMH hydrolyzes in aqueous solutions to form hypobromous acid, which is responsible for its antimicrobial activity against various pathogens.

Table 1: Antimicrobial Efficacy of DBDMH

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 0.25 mg/L | |

| Salmonella enterica | 0.5 mg/L | |

| Staphylococcus aureus | 0.1 mg/L | |

| Listeria monocytogenes | 0.2 mg/L |

Case Studies

- DBDMH in Food Safety : A study demonstrated that DBDMH can effectively reduce microbial loads on beef carcasses. The application of DBDMH as a spray wash resulted in significant reductions in bacterial counts, showcasing its potential as an antimicrobial intervention in meat processing environments .

- Water Treatment Applications : DBDMH has been utilized as a sanitizer in various water treatment systems, including swimming pools and cooling towers. Its ability to maintain residual antimicrobial activity makes it suitable for continuous disinfection applications .

Research Findings

Recent research has highlighted several important aspects of this compound's biological activity:

- Immunostimulation : Studies indicate that brominated compounds can stimulate immune responses, particularly through the activation of T lymphocytes. This suggests potential applications in vaccine development and immunotherapy .

- Chemical Synthesis and Applications : The synthesis of brominated hydantoins has been optimized for various applications, including their use as precatalysts in organic reactions, enhancing their utility in synthetic chemistry .

特性

IUPAC Name |

5-bromoimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2O2/c4-1-2(7)6-3(8)5-1/h1H,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAFCTMWBPBVFII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=O)NC(=O)N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40577302 | |

| Record name | 5-Bromoimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173904-10-4 | |

| Record name | 5-Bromoimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。